molecular formula C7H6N4O2 B1605538 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 7169-92-8

2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1605538
CAS RN: 7169-92-8
M. Wt: 178.15 g/mol
InChI Key: HWAKRQWQSUIFGQ-UHFFFAOYSA-N
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Description

The compound “2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is known for its versatility in drug design due to its structural simplicity and the many different applications reported over the years . The TP ring system is isoelectronic with that of purines, making it a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of TP derivatives has been explored in various studies . The TP heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .


Molecular Structure Analysis

The structure of the TP heterocycle is relatively simple . It is isoelectronic with the purine ring, which has led to investigations of TP derivatives as possible isosteric replacements for purines . The TP heterocycle has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The TP heterocycle has been used in various chemical reactions . Its metal-chelating properties have been exploited to generate candidate treatments for cancer and parasitic diseases . The TP heterocycle has also been used in the synthesis of biologically active compounds with favorable ADME-PK properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of TP derivatives can vary depending on the specific compound. For example, the molecular weight of a related compound, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol, is 150.1380 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Triazolo and Pyrazolo Derivatives : A study by Ibrahim et al. (2011) described the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines through cyanoacetylation reactions. These compounds show properties similar to aromatic compounds and are of interest in organic synthesis (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

  • C–H Functionalisation in Nitroazolo[5,1-c]triazine Series : Gorbunov et al. (2018) explored the reaction of 6-nitroazolo[5,1-c]triazines with various compounds, developing methods for nitro group reduction and oxidative aromatisation, which is significant in chemical synthesis (Gorbunov et al., 2018).

  • Stability and Reactivity of Triazolo[1,5-a]pyridine Ring : Okamoto et al. (1966) investigated the stability and reactivity of the s-Triazolo[1, 5-α]pyridine ring, revealing its stability under certain conditions and its potential in forming various derivatives (Okamoto, Hirobe, & Yabe, 1966).

  • Supramolecular Synthons in Crystal Engineering : Chai et al. (2019) synthesized new triazolo[1,5-a]pyridine derivatives and studied their crystal structures, highlighting the role of substituents in influencing crystal properties. This research is valuable for pharmaceutical development and crystal engineering applications (Chai et al., 2019).

  • Redox Conversions as Antiviral Drugs : A study by Ivoilova et al. (2021) focused on the electrochemical transformations of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine monohydrate, suggesting its potential as an antiviral drug (Ivoilova et al., 2021).

Medicinal Chemistry and Pharmacology

  • Antibacterial Agents : Sadana et al. (2003) synthesized triazolo[4,3-a] pyridines and quinolines, investigating their antibacterial activity. They found certain compounds exhibiting substantial antibacterial properties, indicating their potential use in medicinal chemistry (Sadana, Mirza, Aneja, & Prakash, 2003).

  • Anti-Cancer Activity : Aksenov et al. (2020) discovered a reaction of nitroalkanes with hydrazinylquinolines and pyridines, leading to triazoles with promising anticancer activity. This highlights the potential of these compounds in cancer therapy (Aksenov et al., 2020).

Safety And Hazards

The safety and hazards associated with TP derivatives can vary depending on the specific compound and its intended use. It’s important to note that while TP derivatives have been used in medicinal chemistry, their safety profile should be thoroughly evaluated before use .

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry and continues to be a subject of research . Future directions may include further exploration of the TP scaffold in drug design, the development of new synthesis methods, and the investigation of new potential applications .

properties

IUPAC Name

2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-8-7-3-2-6(11(12)13)4-10(7)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAKRQWQSUIFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345006
Record name 2-Methyl-6-nitro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

7169-92-8
Record name 2-Methyl-6-nitro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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